1-Chloro-2-methyl-2-propanol 1-Chloro-2-methyl-2-propanol Reaction of 1-chloro-2-methyl-2-propanol on oxygen-containing Ag surfaces has been investigated by synchrotron-based temperature-programmed X-ray photoelectron spectroscopy.

Brand Name: Vulcanchem
CAS No.: 558-42-9
VCID: VC21214200
InChI: InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
SMILES: CC(C)(CCl)O
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol

1-Chloro-2-methyl-2-propanol

CAS No.: 558-42-9

Cat. No.: VC21214200

Molecular Formula: C4H9ClO

Molecular Weight: 108.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-methyl-2-propanol - 558-42-9

Specification

CAS No. 558-42-9
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
IUPAC Name 1-chloro-2-methylpropan-2-ol
Standard InChI InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
Standard InChI Key JNOZGFXJZQXOSU-UHFFFAOYSA-N
SMILES CC(C)(CCl)O
Canonical SMILES CC(C)(CCl)O
Boiling Point 128.5 °C
Melting Point -20.0 °C

Introduction

Chemical Identity and Structure

1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) is an organochlorine compound with the molecular formula C4H9ClO and a molecular weight of 108.57 . It features a tertiary alcohol group and a chloromethyl substituent. The compound is known by several synonyms in scientific literature and commercial contexts:

Nomenclature and Identifiers

ParameterInformation
IUPAC Name1-chloro-2-methylpropan-2-ol
Common SynonymsChloro-tert-butyl alcohol, Chloroisobutanol, 2-(Chloromethyl)isopropanol
CAS Registry Number558-42-9
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
MDL NumberMFCD00021807
BRN1697054

This tertiary alcohol contains a central carbon atom bonded to two methyl groups, a hydroxyl group, and a chloromethyl group, giving it distinctive chemical reactivity patterns .

Physical Properties

1-Chloro-2-methyl-2-propanol exists as a clear liquid at room temperature with specific physical characteristics that determine its handling and storage requirements. Its physical properties have been well-documented through laboratory analysis.

Key Physical Properties

PropertyValue
Physical StateClear liquid
ColorColorless to light yellow
Melting Point-20°C
Boiling Point124-128°C
Density1.058 g/mL at 25°C
Refractive IndexNot specified
Flash Point100°F (38°C)
pKa14.16±0.29 (Predicted)

The compound must be stored at temperatures between 2-8°C to maintain stability and prevent degradation . Its relatively high flash point of 38°C classifies it as a flammable liquid, requiring appropriate safety measures during handling and storage .

Chemical Properties

1-Chloro-2-methyl-2-propanol exhibits reactivity characteristic of both tertiary alcohols and chlorinated compounds. The presence of both functional groups creates interesting chemical behavior.

Reactivity Profile

The hydroxyl group in 1-chloro-2-methyl-2-propanol can participate in typical alcohol reactions, while the chlorine atom provides sites for nucleophilic substitution. This dual functionality makes it valuable in organic synthesis pathways . The compound has been studied in surface chemistry, particularly in reactions on oxygen-containing Ag(110) surfaces using synchrotron-based temperature-programmed X-ray photoelectron spectroscopy .

The tertiary alcohol structure confers stability against oxidation compared to primary or secondary alcohols, but the presence of the chlorine atom introduces potential reactivity for substitution reactions. This chemical versatility contributes to its utility as a synthetic intermediate.

Synthesis Methods

The preparation of 1-chloro-2-methyl-2-propanol has evolved from traditional approaches using strong mineral acids to more environmentally friendly methods. Recent patent literature describes significant improvements in synthesis methodology.

Traditional Method

Historically, 1-chloro-2-methyl-2-propanol has been synthesized through a two-step process using 80% sulfuric acid catalysis followed by hydrolysis . This approach, while effective, presents environmental challenges due to the generation of significant quantities of acidic waste water requiring neutralization and disposal .

Eco-friendly Method Using Cation Exchange Resins

A more recent patented method employs solid cation exchange resins (Zeo-karb) as catalysts in a continuous flow process. The preparation involves:

  • Filling a tube (0.1-100 meters in length, 0.1-0.5 meters in diameter) with cation exchange resins

  • Adding the reactants 2-methyl-3-chloropropene (3-chloro-2-methyl propylene) and water into the tube through separate feed ports

  • Cooling the exterior of the tube to 0-45°C

  • Maintaining specific flow rates: 0.5-20 kg/h for 2-methyl-3-chloropropene and 1-100 L/h for water

  • Collecting the reaction mixture, separating the organic phase, and purifying through drying and distillation

This innovative method offers several advantages:

  • Single-step reaction process

  • Elimination of strong mineral acids as catalysts

  • Reduced environmental impact through minimization of acid waste

  • High efficiency with reported transformation rates of 100%

  • High purity of the final product (97%)

The patent describes a specific implementation using a 1-meter tube with 30-centimeter diameter, cooling to 0-5°C, and specific flow rates of 1 L/h for water and 500 g/h for 3-chloro-2-methyl propylene .

Applications and Uses

1-Chloro-2-methyl-2-propanol serves as a versatile chemical intermediate in various synthetic pathways and research applications.

Pharmaceutical Synthesis

The compound is recognized as an important intermediate in the synthesis of lercanidipine, a calcium channel blocker used in the treatment of hypertension . Its specific role involves contributing to the molecular architecture of this pharmaceutical compound.

Surface Chemistry Research

Researchers have employed 1-chloro-2-methyl-2-propanol in studies investigating reactions on oxygen-containing Ag(110) surfaces using advanced analytical techniques like synchrotron-based temperature-programmed X-ray photoelectron spectroscopy . These studies contribute to fundamental understanding of surface chemistry mechanisms.

Synthesis of Specialty Chemicals

The compound has been utilized in the synthesis and characterization of new polyfunctional thiols, which themselves serve as building blocks for more complex molecules . Its unique functional group arrangement makes it valuable in creating diverse chemical architectures.

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